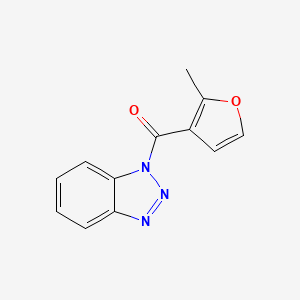
1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, commonly known as MFBT, is a benzotriazole derivative. Benzotriazoles are an important class of organic compounds that exhibit a wide range of biological activities. MFBT is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways.
作用机制
MFBT inhibits PTP activity by binding to the catalytic site of the enzyme and blocking its function. 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole are involved in the dephosphorylation of tyrosine residues in proteins, which is a critical step in cellular signaling pathways. By inhibiting 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, MFBT can modulate the activity of various signaling pathways, leading to its biological effects.
Biochemical and physiological effects:
MFBT has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. MFBT can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MFBT has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
MFBT has several advantages for lab experiments. It is a highly selective inhibitor of 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, which makes it a useful tool for studying the role of these enzymes in cellular signaling pathways. MFBT is also stable and easy to synthesize, which facilitates its use in experiments. However, MFBT has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on MFBT. One potential area of investigation is the development of MFBT-based drugs for the treatment of cancer, diabetes, and other diseases. Another direction is the identification of new PTP targets for MFBT and the elucidation of the signaling pathways involved. Additionally, the optimization of MFBT's pharmacokinetic properties and the development of more potent analogs are areas of interest for future research.
Conclusion:
In conclusion, MFBT is a benzotriazole derivative with potent inhibitory activity against 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole. It has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. MFBT's mechanism of action involves the inhibition of PTP activity, leading to its various biochemical and physiological effects. MFBT has several advantages for lab experiments, but also some limitations. There are several future directions for the research on MFBT, including the development of MFBT-based drugs and the identification of new PTP targets.
合成方法
MFBT can be synthesized by reacting 2-methyl-3-furoic acid with 1H-1,2,3-benzotriazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MFBT as a white solid with a high purity.
科学研究应用
MFBT has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, including SHP-1, SHP-2, and PTP1B, which are implicated in several diseases such as cancer, diabetes, and autoimmune disorders. MFBT has also been reported to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor activities.
属性
IUPAC Name |
benzotriazol-1-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-9(6-7-17-8)12(16)15-11-5-3-2-4-10(11)13-14-15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKMQFBFZXVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzotriazol-1-yl-(2-methylfuran-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

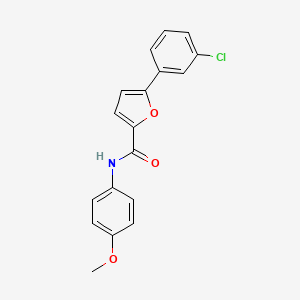
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)
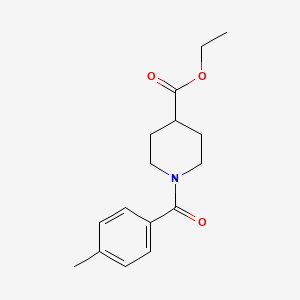
![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
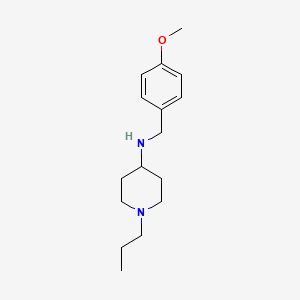
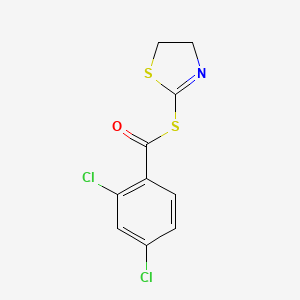
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)
![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)
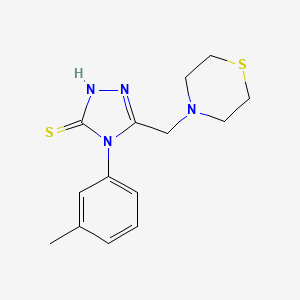
![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)
![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)